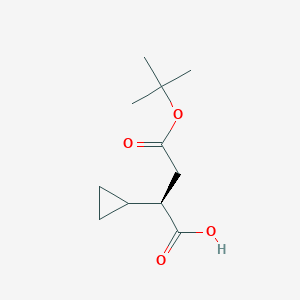

(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid

CAS No.:

Cat. No.: VC13650009

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18O4 |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | (2R)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m1/s1 |

| Standard InChI Key | YKHQTIZYPWUPQR-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](C1CC1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(R)-4-(tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid belongs to the oxobutanoic acid family, featuring a four-carbon backbone with a ketone group at position 4 and a tert-butoxy (-OC(CH₃)₃) substituent. The cyclopropyl ring at position 2 introduces steric constraints and electronic effects that influence its reactivity and biological interactions. The (R)-configuration at the chiral center (position 2) is critical for its stereoselective interactions in enzymatic systems .

Molecular Formula and Weight

The molecular formula aligns with the inclusion of a cyclopropyl group (C₃H₅) instead of bulkier alkyl chains, reducing hydrogen count compared to analogs like (R)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid (C₁₁H₂₀O₄) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multistep routes, often involving:

-

Alkylation of Cyclopropane Derivatives: Cyclopropane carboxylates are alkylated with tert-butoxy precursors under basic conditions.

-

Oxidative Functionalization: Introduction of the ketone group via oxidation of secondary alcohols or controlled cleavage of diols .

A representative pathway (Figure 1) involves:

-

Step 1: Reaction of cyclopropanecarboxylic acid with tert-butyl bromide to form the tert-butoxy intermediate.

-

Step 2: Ketone introduction via Jones oxidation, preserving the cyclopropyl ring .

Key Challenges

-

Cyclopropyl Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening .

-

Stereochemical Control: Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are required to achieve the (R)-configuration .

Comparative Analysis with Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Potential Advantage |

|---|---|---|---|---|

| (R)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid | 1346701-85-6 | C₁₁H₁₈O₄ | Cyclopropyl group | Enhanced metabolic stability |

| (R)-4-(tert-Butoxy)-2-isopropyl-4-oxobutanoic acid | 389843-61-2 | C₁₁H₂₀O₄ | Isopropyl instead of cyclopropyl | Higher solubility in polar solvents |

| 4-(tert-Butoxy)-4-oxobutanoic acid | 15026-17-2 | C₈H₁₄O₄ | No cyclopropyl or alkyl substituent | Simpler synthesis |

The cyclopropyl variant’s rigid structure may improve target selectivity compared to flexible isopropyl or linear-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume